molecular formula C23H29N3O4 B2920302 N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4-isopropoxybenzamide CAS No. 1203129-70-7

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4-isopropoxybenzamide

Cat. No.: B2920302
CAS No.: 1203129-70-7
M. Wt: 411.502
InChI Key: MCTHLJJYGGBIDN-UHFFFAOYSA-N
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Description

N-(5-(Azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4-isopropoxybenzamide (CAS 1203129-70-7) is a chemical compound with the molecular formula C23H29N3O4 and a molecular weight of 411.49 g/mol . It is part of a class of compounds that incorporate an azepane ring, a seven-membered nitrogen-containing heterocycle known to be a versatile scaffold in medicinal chemistry and drug discovery . The strategic inclusion of the azepane moiety is significant, as recent research highlights the potential of novel azepane-based structures to explore unexplored chemical space and target neurological pathways . The specific molecular architecture of this compound, which features a benzamide group linked to a substituted dihydropyridinone core via an azepane-carbonyl connector, suggests its primary value as a sophisticated intermediate or a potential pharmacological tool. It is offered with a purity of 90% and above for research applications . This product is strictly For Research Use Only (RUO) and is not approved for human, veterinary, or diagnostic applications .

Properties

IUPAC Name

N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-16(2)30-19-10-8-17(9-11-19)21(27)24-20-14-18(15-25(3)23(20)29)22(28)26-12-6-4-5-7-13-26/h8-11,14-16H,4-7,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTHLJJYGGBIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4-isopropoxybenzamide is a complex organic compound with potential therapeutic applications. Its unique structural features include an azepane ring, a dihydropyridine derivative, and an isopropoxybenzamide moiety, which contribute to its biological activity. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H27N3O4
  • Molecular Weight : 397.475 g/mol
  • IUPAC Name : this compound

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Anticancer Properties : The compound has shown promise in inhibiting tumor growth in various cancer cell lines. Research indicates that it may induce apoptosis and inhibit cellular respiration in malignant cells .
  • Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against a range of human tumor cell lines, with some analogs exhibiting nanomolar IC50 values .
  • Pharmacological Potential : The compound's structural analogs have been investigated for their ability to reverse multi-drug resistance (MDR) in cancer therapy, suggesting that this compound could play a role in enhancing the efficacy of existing chemotherapeutic agents .

Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of related compounds on human Molt 4/C8 and CEM T-lymphocyte cells. The results indicated that certain derivatives exhibited potent growth inhibition, with IC50 values as low as 34 nM. This highlights the potential for this compound to be developed as an effective anticancer agent .

Study 2: Mechanistic Insights

Further investigations into the mechanisms of action revealed that the compound may affect cellular pathways involved in apoptosis and cell cycle regulation. The induction of apoptosis was linked to the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in determining cell fate during stress responses .

Comparative Analysis

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-y)carboxamideDihydropyridine coreLacks azepane ring
N-(4-Methylpiperazinyl)-carboxamidePiperazine instead of azepaneDifferent nitrogen heterocycle
N-(6-Amino-pyridinyl)-carboxamidePyridine coreContains amino group

This table illustrates how the presence of both azepane and furan structures in N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-y)furan-2-carboxamide may confer distinct biological properties not found in its analogs.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The compound’s closest analog is N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-ethoxybenzamide (CAS: 1203187-20-5), which shares the dihydropyridinone-azepane backbone but differs in the benzamide substituent:

  • Position : The ethoxy group is at the 2-position of the benzamide ring, whereas the target compound has an isopropoxy group at the 4-position .
  • Functional group : Ethoxy (C2H5O-) vs. isopropoxy (C3H7O-).

Table 1: Structural and Physicochemical Comparison

Property Target Compound (4-isopropoxy) 2-Ethoxy Analog
Molecular Formula C23H29N3O4 C22H27N3O4
Molecular Weight (g/mol) 411.5 397.5
Benzamide Substituent 4-isopropoxy 2-ethoxy
Lipophilicity (Predicted logP) ~3.2* ~2.8*
Solubility (Predicted) Moderate (aqueous) Higher (due to smaller group)

*Predicted using fragment-based methods.

Key Implications :

  • Substituent position (2- vs. 4-) may alter binding interactions with target proteins, such as histone methyltransferases or kinases .

Core Heterocycle Modifications

Other analogs, such as 6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine (CAS: 1527503-11-2), feature a quinazoline core instead of dihydropyridinone. These compounds prioritize pyrrolidine (5-membered ring) over azepane, which reduces conformational flexibility but may improve metabolic stability .

Table 2: Core Heterocycle Comparison

Feature Target Compound Quinazoline-Based Analog
Core Structure Dihydropyridinone Quinazoline
Nitrogen Saturation Partially unsaturated Fully unsaturated
Ring Size in Amine Group 7-membered (azepane) 5-membered (pyrrolidine)
Predicted Target Affinity Moderate (flexible azepane) High (rigid pyrrolidine)

Key Implications :

  • The dihydropyridinone core may offer reversible binding due to partial saturation, whereas quinazoline derivatives with rigid cores could favor irreversible inhibition.
  • Azepane’s larger ring size might improve selectivity for enzymes requiring deeper active-site penetration .

Pharmacokinetic and Metabolic Considerations

  • Metabolic Stability : Azepane-containing compounds may undergo slower hepatic oxidation compared to pyrrolidine analogs due to reduced ring strain .
  • CYP Inhibition Risk : The isopropoxy group could lower CYP3A4 inhibition compared to ethoxy substituents, as bulkier groups reduce planar interactions with heme iron .

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